
5-Amino-6-(ethylamino)pyrazine-2,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
XL413 (hydrochloride): is a potent and selective inhibitor of the cell division cycle 7 (CDC7) kinase. This kinase is crucial for the initiation and maintenance of DNA replication. XL413 (hydrochloride) has shown significant potential in cancer research due to its ability to induce apoptosis and inhibit the proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of XL413 (hydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps typically involve:
- Formation of the benzofuro[3,2-d]pyrimidin-4(3H)-one core.
- Introduction of the pyrrolidin-2-yl group.
- Chlorination to introduce the chloro substituent.
Industrial Production Methods: While specific industrial production methods are proprietary, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The final product is often purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions: XL413 (hydrochloride) primarily undergoes:
Substitution Reactions: Introduction of various substituents to modify its activity.
Oxidation and Reduction Reactions: To explore different oxidation states and their effects on activity.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like halogens and nucleophiles under controlled temperatures.
Oxidation and Reduction Reactions: Commonly use oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions are derivatives of XL413 (hydrochloride) with modified functional groups, which are then tested for enhanced biological activity .
Scientific Research Applications
Chemistry: XL413 (hydrochloride) is used as a tool compound to study the role of CDC7 kinase in DNA replication and cell cycle regulation.
Biology: In biological research, XL413 (hydrochloride) is used to investigate the mechanisms of cell division and the effects of CDC7 inhibition on cellular processes.
Medicine: In medical research, XL413 (hydrochloride) has shown promise in cancer therapy. It induces apoptosis and inhibits the proliferation of cancer cells, making it a potential candidate for anti-cancer drugs .
Industry: In the pharmaceutical industry, XL413 (hydrochloride) is used in the development of new therapeutic agents targeting CDC7 kinase .
Mechanism of Action
XL413 (hydrochloride) exerts its effects by selectively inhibiting the CDC7 kinase. This kinase is involved in the initiation and maintenance of DNA replication. By inhibiting CDC7, XL413 (hydrochloride) disrupts the DNA replication process, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the CDC7-Dbf4 complex, which is essential for the activation of the replication machinery .
Comparison with Similar Compounds
BMS-863233: Another potent CDC7 inhibitor with similar selectivity and mechanism of action.
CK2 Inhibitors: Although not as selective, these inhibitors also target kinases involved in cell cycle regulation.
PIM1 Inhibitors: These inhibitors target a different kinase but have overlapping roles in cell cycle control.
Uniqueness of XL413 (hydrochloride): XL413 (hydrochloride) stands out due to its high selectivity for CDC7 kinase over a panel of other kinases. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent .
Properties
CAS No. |
123188-99-8 |
|---|---|
Molecular Formula |
C8H8N6 |
Molecular Weight |
188.19 g/mol |
IUPAC Name |
5-amino-6-(ethylamino)pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C8H8N6/c1-2-12-8-7(11)13-5(3-9)6(4-10)14-8/h2H2,1H3,(H2,11,13)(H,12,14) |
InChI Key |
ZJDWHIVCIAXIKL-UHFFFAOYSA-N |
SMILES |
CCNC1=NC(=C(N=C1N)C#N)C#N |
Canonical SMILES |
CCNC1=NC(=C(N=C1N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


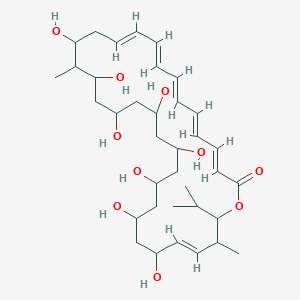
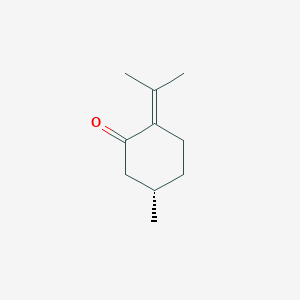
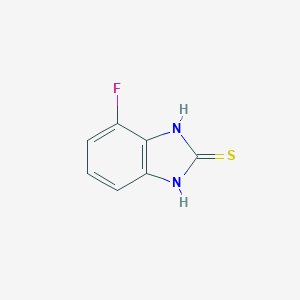
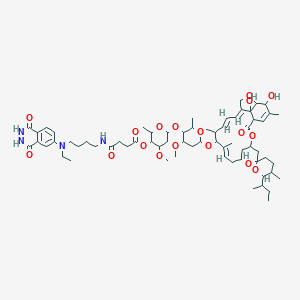
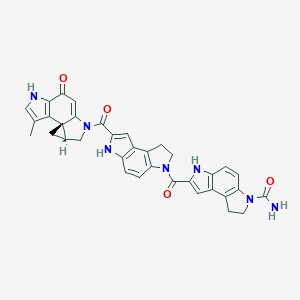

![2-Ethyl-1H-imidazo[4,5-f]quinoxaline](/img/structure/B56853.png)
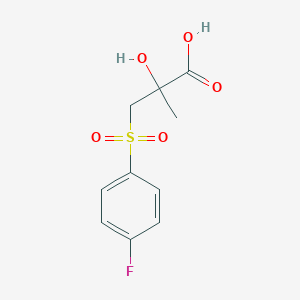
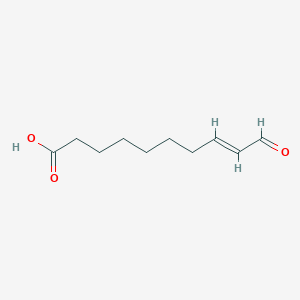
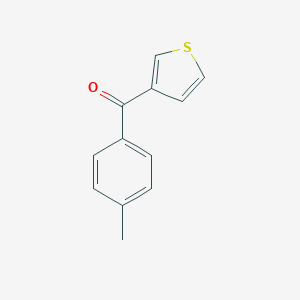
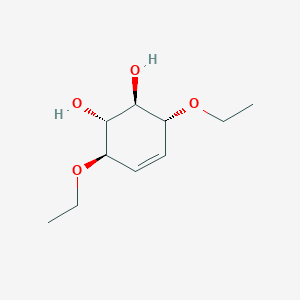
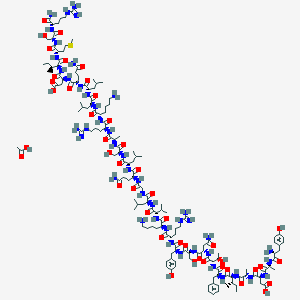
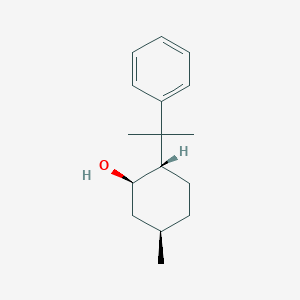
![1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol](/img/structure/B56883.png)
